4-Bromo-3-methoxybenzenesulfonyl chloride

Descripción general

Descripción

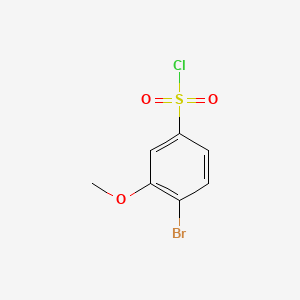

4-Bromo-3-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the fourth position and a methoxy group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-3-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature environment to ensure the selective formation of the sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or distillation techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Electrophilic Aromatic Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Reduction: Formation of sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-3-methoxybenzenesulfonyl chloride serves as an important intermediate in organic synthesis, particularly in the production of sulfonamide derivatives. Its sulfonyl chloride group is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions that are crucial for synthesizing complex organic molecules.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with amines to form sulfonamide derivatives. |

| Reduction | Can be reduced to corresponding sulfonamides using reducing agents. |

| Oxidation | Undergoes oxidation to form sulfonic acids under strong oxidizing conditions. |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. It has been implicated in enzyme inhibition, particularly targeting dihydrofolate reductase, which is crucial for nucleotide synthesis in cancer cells. The electrophilic nature of the sulfonyl chloride allows it to form covalent bonds with nucleophilic residues in enzymes, leading to irreversible modifications that can inhibit enzymatic activity.

Research indicates that this compound exhibits antimicrobial properties and may disrupt bacterial cell wall synthesis. Its structure-activity relationship studies highlight the importance of substituents on the aromatic ring in modulating biological activity.

Enzyme Inhibition

A study demonstrated that related sulfonyl chlorides could effectively inhibit dihydrofolate reductase, showcasing the potential of this compound as an enzyme inhibitor in cancer therapy .

Antimicrobial Activity

Research has shown that derivatives of benzenesulfonyl chloride exhibit efficacy against various bacterial strains, indicating that this compound may also possess similar antimicrobial properties .

Specialty Chemicals Production

The compound is employed in the production of specialty chemicals and materials with specific properties, including dyes and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for industrial applications.

Pharmaceutical Development

In the pharmaceutical industry, this compound is used as a building block for synthesizing pharmaceutical compounds, particularly those containing sulfonamide functionalities.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-methoxybenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine and methoxy substituents on the benzene ring influence the reactivity and selectivity of the compound in various chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-4-methoxybenzenesulfonyl chloride

- 4-Bromo-3-methylbenzenesulfonyl chloride

- 4-Methoxybenzenesulfonyl chloride

- 4-Bromobenzenesulfonyl chloride

Uniqueness

4-Bromo-3-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and methoxy substituents on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.

Actividad Biológica

4-Bromo-3-methoxybenzenesulfonyl chloride (C7H6BrClO3S), with a molecular weight of 285.54 g/mol, is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily used as an intermediate in the synthesis of various bioactive molecules, including potential pharmaceuticals. Understanding its biological activity is crucial for developing therapeutic agents.

Molecular Structure:

- Chemical Formula: C7H6BrClO3S

- Molecular Weight: 285.54 g/mol

- Functional Groups: Sulfonyl chloride, bromine, and methoxy group.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-methoxybenzenesulfonic acid with thionyl chloride or phosphorus pentachloride. This transformation yields the corresponding sulfonyl chloride, which can then be utilized in various coupling reactions to form more complex structures.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against several strains of bacteria, including drug-resistant strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.56 µg/mL | |

| Escherichia coli | 2.34 µg/mL | |

| Pseudomonas aeruginosa | 3.12 µg/mL |

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain protein kinases, which are critical in various signaling pathways associated with cancer and other diseases.

- Protein Kinase Inhibition: The compound demonstrated IC50 values in the low micromolar range against specific kinases, indicating significant inhibitory potential.

Case Study 1: Antibacterial Efficacy

A recent study examined the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited bactericidal activity at higher concentrations.

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was evaluated for anti-inflammatory activity using a murine model. The results showed a reduction in inflammatory markers and cytokines, suggesting that it could be a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Bromine Substitution: Enhances lipophilicity and may improve membrane permeability.

- Methoxy Group: Contributes to electron-donating effects, potentially increasing reactivity towards biological targets.

Propiedades

IUPAC Name |

4-bromo-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCCBOUSWYTPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678905 | |

| Record name | 4-Bromo-3-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-91-2 | |

| Record name | 4-Bromo-3-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.